molecular formula C10H18O2 B14527137 2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran CAS No. 62365-07-5

2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran

Cat. No.: B14527137
CAS No.: 62365-07-5
M. Wt: 170.25 g/mol
InChI Key: OBRHRFBITSGJPA-UHFFFAOYSA-N
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Description

2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound It is a derivative of dihydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of tert-butyl alcohol and methyl-substituted dihydropyran as starting materials. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A closely related compound with similar structural features.

    Tetrahydropyran: Another related compound with a fully saturated ring structure.

    2,3-Dihydro-4H-pyran: An isomer with a different arrangement of double bonds.

Uniqueness

2-tert-Butoxy-5-methyl-3,4-dihydro-2H-pyran is unique due to the presence of the tert-butoxy group and the methyl substitution. These structural features confer specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

CAS No.

62365-07-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxy]-3,4-dihydro-2H-pyran

InChI

InChI=1S/C10H18O2/c1-8-5-6-9(11-7-8)12-10(2,3)4/h7,9H,5-6H2,1-4H3

InChI Key

OBRHRFBITSGJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(CC1)OC(C)(C)C

Origin of Product

United States

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